molecular formula C12H10N2O3S B2930551 methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate CAS No. 438574-61-9

methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate

Cat. No. B2930551
CAS RN: 438574-61-9
M. Wt: 262.28
InChI Key: SQEFTSUDNZPIQZ-UHFFFAOYSA-N
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Description

“Methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate” is a chemical compound that belongs to the class of thiazoloquinazolines . Thiazoloquinazolines have attracted the attention of many investigators due to their virtually unlimited synthetic and pharmacological potential . They have been used as the basis for synthesizing effective antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial substances with wide spectra of actions .


Synthesis Analysis

The synthesis of thiazoloquinazolines involves various methods. One effective method involves the preparation and x-ray diffraction analysis of the spatial structure of related compounds, which are of interest as starting materials for the synthesis of new, potentially biologically active derivatives . Another method involves intramolecular electrophilic cyclization of alkenyl-substituted heterocycles .


Molecular Structure Analysis

The molecular structure of “Methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate” is complex and involves several nucleophilic centers capable of being attacked by electrophiles .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate” are diverse. For instance, one reaction mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement .

Scientific Research Applications

Antitumor Activity

Thiazoloquinazoline derivatives have been identified as compounds with significant antitumor properties . The structural similarity to purine bases allows these molecules to bind effectively to biological targets, making them promising scaffolds for the design of new anticancer drugs. The active methylene group present in these compounds is highly reactive, offering numerous possibilities for functionalization and optimization of interactions with cancer cell targets.

Antibacterial Properties

The antibacterial activity of thiazoloquinazoline compounds is well-documented. They have been shown to possess high efficacy against various bacterial strains, making them valuable in the development of new antibiotics . Their mechanism of action often involves the disruption of bacterial DNA synthesis or protein function, leading to the death of the bacterial cells.

Anti-inflammatory Applications

These compounds also exhibit anti-inflammatory activities , which can be harnessed in the treatment of chronic inflammatory diseases . By modulating the body’s inflammatory response, they can provide relief from symptoms and potentially halt the progression of inflammatory conditions.

Antimicrobial Efficacy

Methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate shows promise in antimicrobial applications. Its structure allows for the inhibition of microbial growth, which is crucial in the fight against drug-resistant strains of microorganisms .

Enzyme Inhibition

The active sites of enzymes are potential targets for these compounds. They can act as enzyme inhibitors, disrupting normal metabolic processes in pathogens or cancer cells. This application is particularly relevant in the design of drugs for diseases where enzyme malfunction or overactivity is a contributing factor .

Pharmacophore Development

Due to their versatile chemical structure, thiazoloquinazolines are excellent candidates for pharmacophore development. They can be used to create new drugs with optimized properties for better efficacy, reduced side effects, and improved patient outcomes .

Material Science

Beyond biomedical applications, these compounds have potential uses in material science. Their unique chemical properties can contribute to the development of new materials with specific desired characteristics, such as increased durability or specialized conductivity .

Chemical Synthesis

In chemical synthesis, methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate can serve as a building block for the construction of complex molecules. Its reactivity makes it a valuable component in multistep synthesis processes, leading to a wide range of chemical products .

Future Directions

The future directions in the research of “Methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate” and related compounds involve the development of new synthesis methods and the exploration of their potential biological activities. The marked antiviral properties of thiazoloquinazolines are of particular interest .

properties

IUPAC Name

methyl 5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-17-11(16)7-2-3-8-9(6-7)13-12-14(10(8)15)4-5-18-12/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEFTSUDNZPIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N3CCSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate

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